1,2-Dichloro-1,2-difluoroethylene
Overview
Description
1,2-Dichloro-1,2-difluoroethylene is one of the simplest chlorodifluoroalkenes and is a colorless gas or liquid . It is used as an intermediate or precursor in the production of other industrial chemicals .
Synthesis Analysis
The synthesis of 1,2-Dichloro-1,2-difluoroethylene involves the use of fractional melting and fractional distillation . More detailed synthesis methods are not available in the retrieved sources.Molecular Structure Analysis
The molecular formula of 1,2-Dichloro-1,2-difluoroethylene is C2Cl2F2 . The molecule consists of two carbon atoms, two chlorine atoms, and two fluorine atoms .Chemical Reactions Analysis
1,2-Dichloro-1,2-difluoroethylene is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals. It can also react with strong oxidizing agents or weaker oxidizing agents under extremes of temperature .Physical And Chemical Properties Analysis
1,2-Dichloro-1,2-difluoroethylene has a molar mass of 132.92 g/mol . It is a low-boiling liquid that may also be used as a solvent, but has practical limitations due to its low boiling point .Scientific Research Applications
Efficient Synthesis Methods
An efficient method for synthesizing 1-chloro-2,2-difluoroethylene from 1,2,2-trichloro-1,1-difluoroethane via reductive dechlorination has been developed, providing a pathway for industrial-scale production. This method addresses the recycling problem of 1,2,2-trichloro-1,1-difluoroethane in 2,2-dichloro-1,1,1-trifluoroethane production (Wang, Yang, & Xiang, 2013).
Molecular Structure Analysis
High-level ab initio coupled cluster techniques have determined the equilibrium structures of cis- and trans-1,2-difluoroethylene and 1,1-difluoroethylene. These structures provide insight into the effects of fluorination on ethylene molecules and support the reliability of computational chemistry approaches (Feller, Craig, Groner, & McKean, 2011).
Advanced Organic Synthesis
The development of an efficient method for the palladium-catalyzed synthesis of CF₂-skipped 1,4-diynes showcases the utility of 1,2-dichloro-1,2-difluoroethylene in constructing difluorinated molecules of interest in medicinal chemistry (Guo, Luo, Zeng, & Zhang, 2017).
Interaction with Azoles
The reaction of tetrachloro-1,2-difluoroethane with pyrazole and imidazole sodium salts demonstrates the compound's versatility in organic synthesis, leading to novel N-substituted derivatives and dihetarylethenes (Petko et al., 2011).
Surface Chemistry and Catalysis
Investigations into the surface chemistry of 1,1-difluoroethylene on palladium surfaces have provided insights into potential applications in catalysis. The study highlights the potential of using reflection absorption infrared spectroscopy for in-situ studies of catalytic reactions involving alkenes (Mahapatra et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(E)-1,2-dichloro-1,2-difluoroethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F2/c3-1(5)2(4)6/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVJEODAZWTJKZ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/F)\Cl)(\F)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F2 | |
Record name | DICHLORODIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3137 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073206 | |
Record name | Ethene, 1,2-dichloro-1,2-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. | |
Record name | DICHLORODIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3137 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
1,2-Dichloro-1,2-difluoroethylene | |
CAS RN |
27156-03-2, 598-88-9 | |
Record name | DICHLORODIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3137 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-Dichloro-1,2-difluoroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,2-dichloro-1,2-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-1,2-difluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethene, dichlorodifluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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